molecular formula C17H23N3O2 B2700846 1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396684-36-8

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2700846
CAS No.: 1396684-36-8
M. Wt: 301.39
InChI Key: WVGXPYSSBYNJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic small molecule designed for research applications in chemical biology and drug discovery. Its structure incorporates a urea pharmacophore linked to a piperidine moiety via an alkyne spacer, a design that suggests potential for interacting with a diverse range of biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds that target the central nervous system, and is present in several FDA-approved therapeutics . Furthermore, the embedded alkyne group provides a versatile chemical handle for bioorthogonal conjugation, such as in CuAAC "click chemistry" reactions . This feature makes the compound particularly valuable for chemical proteomics studies, enabling researchers to identify protein targets and map small molecule-protein interactions directly within complex biological systems like human cells . As such, this compound holds significant utility as a chemical probe for fragment-based ligand discovery, target identification, and mechanism-of-action studies. It is supplied for laboratory research purposes to investigate these and other potential biochemical applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-22-16-9-7-15(8-10-16)19-17(21)18-11-3-6-14-20-12-4-2-5-13-20/h7-10H,2,4-5,11-14H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGXPYSSBYNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H23N3O2
  • IUPAC Name : this compound

Antibacterial Activity

Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial properties.

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives suggest that structural modifications can enhance antibacterial efficacy. The presence of methoxy and piperidine moieties contributes to the observed bioactivity against common pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have been tested for antifungal activity. For instance, studies have shown that certain piperidine derivatives exhibit activity against Candida albicans.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound C3.125Candida albicans
Compound D100Pseudomonas aeruginosa

The antifungal activity is influenced by substituents on the phenyl and piperidine rings, highlighting the importance of chemical modifications in enhancing therapeutic potential .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.

Case Studies

Several studies have focused on the biological activity of compounds related to 1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)urea:

  • Study on Antimicrobial Properties : A study evaluated a series of piperidine derivatives for their antimicrobial properties, revealing that modifications at the para position of the phenyl ring significantly enhanced activity against both bacterial and fungal strains .
  • Pharmacological Evaluation : Another research highlighted the potential use of similar compounds as analgesics and anti-inflammatory agents, suggesting a broader therapeutic application beyond antimicrobial effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea exhibit promising antiproliferative effects against various cancer cell lines. For instance, studies involving urea derivatives have shown their ability to inhibit the growth of cancer cells in vitro, particularly against the National Cancer Institute's NCI-60 cancer cell line panel .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical in halting cancer progression. The presence of the piperidine moiety enhances the lipophilicity and cellular uptake of these compounds, contributing to their effectiveness .

Neurological Disorders

The compound's potential extends to treating neurological disorders. Research has highlighted similar piperidine-based compounds as effective in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Inhibiting specific enzymes associated with neurodegenerative diseases may offer therapeutic avenues for conditions such as Alzheimer's disease and other forms of dementia .

Case Study 1: Antiproliferative Screening

A series of studies have synthesized various derivatives based on the urea scaffold, including those similar to this compound. These derivatives were subjected to antiproliferative screening against a panel of cancer cell lines, revealing that certain modifications significantly enhanced their activity, particularly against melanoma and renal cancer .

Case Study 2: Local Anesthetic Properties

In addition to anticancer properties, some derivatives have been investigated for their local anesthetic effects. A study focused on piperidine derivatives demonstrated low toxicity and effective anesthetic activity in animal models, suggesting that modifications to the urea structure could yield compounds with dual therapeutic applications .

Comparative Data Table

Compound NameActivity TypeTarget DiseaseReference
1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)ureaAntiproliferativeCancer (various types)
Piperidine DerivativesLocal AnestheticPain Management
Urea DerivativesNeuroprotectiveAlzheimer's Disease

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous urea derivatives:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents on Urea Nitrogen Key Features Biological Activity/Application Source
Target Compound 4-Methoxyphenyl; 4-(piperidin-1-yl)but-2-yn-1-yl - Methoxy group (electron-donating)
- Piperidine-terminated alkyne linker
Not explicitly reported Current focus
Compound 82 4-Chloro-3-(trifluoromethyl)phenyl; pyridinyl - Chloro/CF₃ (electron-withdrawing)
- Pyridine ring
Anticancer activity (US-NCI tested, MCF-7) Anticancer research
Pfizer Patented Urea 4-(Dimethylaminopiperidinyl)carbonylphenyl; triazinylphenyl - Triazine (hydrogen bonding)
- Dimethylaminopiperidine (solubility)
Pharmaceutical formulation (aqueous stability) Patent EP 2021

Key Comparisons

Substituent Effects on Bioactivity Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group contrasts with the electron-withdrawing chloro/trifluoromethyl groups in Compound 82 . Such substitutions influence binding affinity to targets like kinases or receptors. For example, trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas methoxy groups may improve solubility. Heterocyclic Moieties: Compound 82 incorporates a pyridine ring, which can engage in π-π stacking, while the Pfizer compound uses a triazine group for hydrogen bonding .

Pharmacological Potential Anticancer Activity: Compound 82 demonstrated activity against the MCF-7 breast cancer cell line via the US-NCI protocol, suggesting urea derivatives with aryl-heterocyclic substituents are viable anticancer candidates . The target compound’s piperidine-alkyne group could modulate similar pathways (e.g., kinase inhibition) but requires empirical validation. Formulation Considerations: The Pfizer compound’s dimethylaminopiperidine and triazine groups likely enhance aqueous solubility, making it suitable for pharmaceutical formulations . The target compound’s piperidine moiety may similarly improve bioavailability compared to non-basic analogs.

Structural Flexibility and Binding The but-2-yn-1-yl linker in the target compound introduces a linear, rigid spacer between the urea and piperidine groups.

Q & A

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • The alkyne linker allows click chemistry with azide-bearing radionuclides (e.g., 18^{18}F-azides). Feasibility depends on reaction kinetics and in vivo stability of the triazole product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.